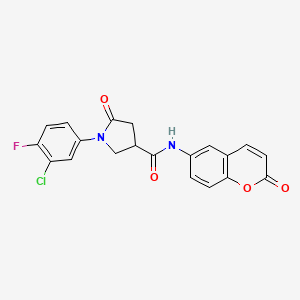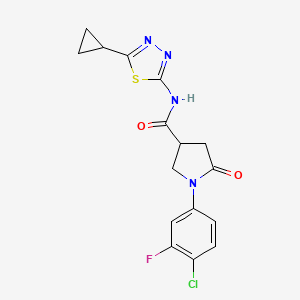![molecular formula C22H21N3O2 B11012089 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide](/img/structure/B11012089.png)
2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an indole moiety, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Indole Moiety: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline-indole intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (bromine) or HNO3 (nitric acid).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Formation of quinoline-4-carboxaldehyde
Reduction: Formation of 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-amine
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline-4-carboxamide: Lacks the indole moiety but shares the quinoline and carboxamide groups.
N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide: Lacks the hydroxyl group but shares the quinoline, indole, and carboxamide groups.
2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline: Lacks the carboxamide group but shares the quinoline, indole, and hydroxyl groups.
Uniqueness
2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the quinoline and indole moieties, along with the hydroxyl and carboxamide groups, allows for a wide range of chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O2/c1-14(2)13-25-11-10-16-19(8-5-9-20(16)25)24-22(27)17-12-21(26)23-18-7-4-3-6-15(17)18/h3-12,14H,13H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
JQEQTYDEALWTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11012013.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11012020.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11012031.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11012041.png)
![N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11012042.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B11012049.png)
![methyl 1-[(2Z)-2-methyl-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B11012050.png)
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11012061.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11012064.png)
![N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B11012065.png)
![N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11012074.png)
![ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11012095.png)
